molecular formula C20H13NO3 B2601449 N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 72788-19-3

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2601449
CAS No.: 72788-19-3
M. Wt: 315.328
InChI Key: JHKGSKCTPVNCNJ-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as β-1,3-glucanase and ATPase, while increasing the activity of nitrate reductase . These interactions suggest that this compound can modulate enzymatic activities, thereby influencing metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with this compound leads to changes in the expression of genes involved in cell wall synthesis, metabolism, and oxidoreductase activity . Additionally, it affects cellular processes such as cell membrane synthesis and composition, as well as the activity of organic hydroxyl compounds and transition metal ion binding.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to key targets, leading to the inhibition of certain enzymes and the activation of others . This results in alterations in metabolic pathways and cellular functions. For example, this compound inhibits the activity of β-1,3-glucanase, leading to decreased glucan decomposition and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound can cause progressive changes in cellular morphology and function over time . For instance, prolonged exposure to the compound leads to the disintegration of subcellular organelles and the disappearance of the septum in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzymatic activities and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of enzymes such as β-1,3-glucanase and nitrate reductase . These interactions influence the overall metabolic balance within cells and can lead to changes in cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins . This can affect its bioavailability and efficacy in different cellular compartments and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of naphthalene derivatives with chromene carboxylic acid derivatives under specific conditions. One common method involves the use of a coupling reaction between naphthalene-1-amine and 2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction may produce naphthalen-1-yl-2H-chromene-3-carboxamide .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl) phenazine-1-carboxamide
  • N-(naphthalen-1-yl) ethylenediamine

Uniqueness

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications .

Properties

IUPAC Name

N-naphthalen-1-yl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-19(16-12-14-7-2-4-11-18(14)24-20(16)23)21-17-10-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKGSKCTPVNCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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